molecular formula C18H18N4O5S B2404065 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate CAS No. 929972-81-6

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate

Cat. No.: B2404065
CAS No.: 929972-81-6
M. Wt: 402.43
InChI Key: CLAOCIQWWCBDLO-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate typically involves multiple stepsThe final step involves the sulfonation with 3-nitrobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as kinases. It binds to the active site of the enzyme, preventing substrate binding and subsequent enzyme activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

IUPAC Name

(1-cyclopentyl-4-methylpyrazolo[3,4-b]pyridin-6-yl) 3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-12-9-17(20-18-16(12)11-19-21(18)13-5-2-3-6-13)27-28(25,26)15-8-4-7-14(10-15)22(23)24/h4,7-11,13H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAOCIQWWCBDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=NN2C3CCCC3)OS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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